

Physical and chemical properties of 5-Methoxy-7-azaindole

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Compound of Interest

Compound Name: 5-Methoxy-7-azaindole

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An In-depth Technical Guide to 5-Methoxy-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-7-azaindole, a heterocyclic compound belonging to the azaindole family, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural similarity to endogenous molecules and its versatile chemical nature make it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of **5-Methoxy-7-azaindole**, detailed experimental protocols for its synthesis and analysis, and insights into its biological activities and potential applications.

Physical and Chemical Properties

5-Methoxy-7-azaindole, also known as 5-Methoxy-1H-pyrrolo[2,3-b]pyridine, is an earthy yellow solid at room temperature.^[1] Its core structure consists of a fused pyridine and pyrrole ring system, with a methoxy group substituted at the 5-position. This methoxy group can enhance the molecule's solubility and reactivity, making it an attractive candidate for drug development.^[1]

Data Presentation

The following table summarizes the key physical and chemical properties of **5-Methoxy-7-azaindole**.

Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₂ O	[1]
Molecular Weight	148.16 g/mol	[1]
CAS Number	183208-36-8	[1]
Appearance	Earthy yellow solid	[1]
Purity	≥ 97% (HPLC)	[1]
Predicted Boiling Point	412.1 ± 45.0 °C	[2]
Predicted pKa	7.24 ± 0.20	[2]
Storage Conditions	Store at 0-8°C	[1]

Note: Some physical properties, such as boiling point and pKa, are predicted values and should be considered as estimates. Experimental data for the melting point of the closely related isomer, 7-Methoxy-6-azaindole, is reported as 109-112 °C, which may provide a useful reference range.[3]

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of **5-Methoxy-7-azaindole**. While a dedicated public spectrum for this specific compound is not readily available, data from closely related indole and azaindole derivatives can provide valuable insights for interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. For **5-Methoxy-7-azaindole**, the proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, as well as a characteristic singlet for the

methoxy group protons. The ^{13}C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **5-Methoxy-7-azaindole** is expected to exhibit characteristic absorption bands corresponding to N-H stretching of the pyrrole ring, C-H stretching of the aromatic rings and the methoxy group, C=C and C=N stretching vibrations within the heterocyclic rings, and C-O stretching of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of **5-Methoxy-7-azaindole** would show a molecular ion peak (M^+) corresponding to its molecular weight. The fragmentation pattern can provide further structural information by identifying stable fragment ions.

Experimental Protocols

Synthesis of 5-Methoxy-7-azaindole

A common synthetic route to **5-Methoxy-7-azaindole** involves the methoxylation of a halogenated precursor, such as 5-bromo-7-azaindole. A general two-step procedure is outlined below.

Step 1: Synthesis of 5-bromo-7-azaindole (Precursor)

A detailed protocol for the synthesis of 5-bromo-7-azaindole from 2-aminopyridine has been described.^[4] This multi-step synthesis involves bromination, iodination, a Sonogashira coupling, and an intramolecular cyclization to yield the desired 5-bromo-7-azaindole.^[4]

Step 2: Methoxylation of 5-bromo-7-azaindole

The conversion of 5-bromo-7-azaindole to **5-Methoxy-7-azaindole** can be achieved via a nucleophilic aromatic substitution reaction using sodium methoxide.

- Reaction: 5-bromo-7-azaindole is reacted with a solution of sodium methoxide in methanol.

- **Catalyst:** A copper(I) catalyst, such as cuprous bromide, along with a ligand like phenanthroline, can be used to facilitate the reaction.
- **Conditions:** The reaction is typically heated to a temperature between 80-120 °C for several hours.
- **Work-up and Purification:** After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by extraction, recrystallization, and drying to yield **5-Methoxy-7-azaindole**.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method can be developed to determine the purity of **5-Methoxy-7-azaindole**.

- **Instrumentation:** An HPLC system equipped with a C18 analytical column, a UV detector, a quaternary pump, and an autosampler.
- **Mobile Phase:** A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).
- **Detection:** The UV detector can be set to a wavelength where the compound exhibits maximum absorbance.
- **Analysis:** The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Biological Activity and Applications

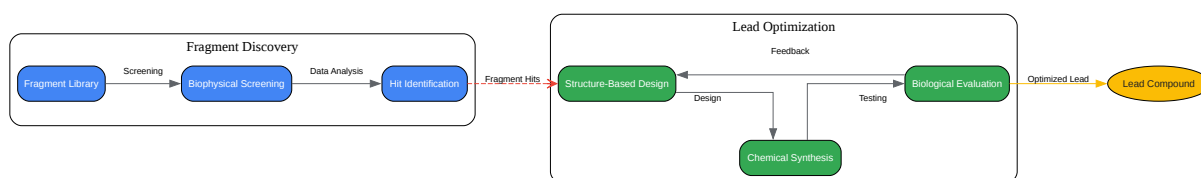
5-Methoxy-7-azaindole serves as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.^[5] Its primary applications are in the development of kinase inhibitors and as a fragment in fragment-based drug discovery (FBDD).^{[6][7]}

Kinase Inhibition

The 7-azaindole core is an excellent "hinge-binder," capable of forming two hydrogen bonds with the hinge region of the ATP binding site of many kinases.[7] This interaction is a key feature in the design of potent and selective kinase inhibitors for the treatment of diseases such as cancer.[5][6]

Fragment-Based Drug Discovery (FBDD)

Due to its desirable properties, **5-Methoxy-7-azaindole** is an ideal starting point in FBDD campaigns.[8] In this approach, small molecular fragments that bind weakly to a biological target are identified and then optimized to generate high-affinity lead compounds.

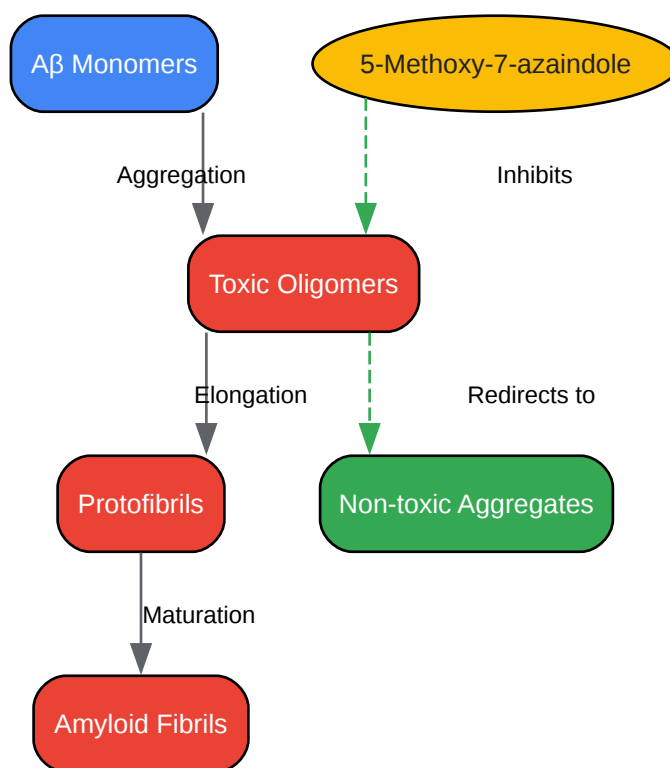


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Fragment-Based Drug Discovery Workflow

Inhibition of β -Amyloid Aggregation

Recent studies have explored the potential of indole and azaindole derivatives in the context of neurodegenerative diseases, such as Alzheimer's disease. These compounds have been investigated for their ability to inhibit the aggregation of β -amyloid (A β) peptides, a key pathological event in the disease. The mechanism of inhibition can involve the stabilization of non-toxic oligomers or the interference with β -sheet formation.



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Conceptual Pathway of Aβ Aggregation Inhibition

Conclusion

5-Methoxy-7-azaindole is a compound of significant interest with a wide range of potential applications in drug discovery and materials science. Its versatile chemical nature and favorable biological activities make it a valuable tool for researchers. This technical guide has provided a comprehensive overview of its properties, synthesis, and potential applications, serving as a valuable resource for scientists and professionals in the field. Further experimental validation of its physical properties and exploration of its biological mechanisms of action will undoubtedly continue to expand its utility.

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References

- 1. Promotion and Inhibition of Amyloid- β Peptide Aggregation: Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
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